molecular formula C8H11F6NO2 B2755866 N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide CAS No. 52786-32-0

N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide

Cat. No. B2755866
CAS RN: 52786-32-0
M. Wt: 267.171
InChI Key: IIKVCXURLIDRRW-UHFFFAOYSA-N
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Description

“1,1,1,3,3,3-Hexafluoro-2-propanol” is a solution-phase peptide chemistry solvent . It’s also known as HFIP or Hexafluoroisopropanol . It has a molecular weight of 168.04 . It’s a fluorinated polar solvent of high ionizing power .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1,1,1,3,3,3-hexafluoro-” is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

“1,1,1,3,3,3-Hexafluoro-2-propanol” is known to enhance the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .


Physical And Chemical Properties Analysis

“1,1,1,3,3,3-Hexafluoro-2-propanol” has a refractive index of n20/D 1.275 (lit.), boiling point of 59 °C (lit.), melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .

Scientific Research Applications

Solvent for Transition Metal-Catalyzed C–H Activation

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has emerged as a magical solvent in transition metal-catalyzed C–H bond functionalization reactions . Here’s why:

Hexafluoroalcohol-Functionalized Methacrylate Polymers

In lithographic and nanopatterning materials, HFIP is used to prepare hexafluoroalcohol-functionalized methacrylate polymers. Its polarity and high ionizing power contribute to efficient Friedel-Crafts reactions .

Chiral Resolution and Enantioselective Synthesis

HFIP’s chiral recognition abilities make it valuable for resolving racemic mixtures and achieving enantioselective synthesis. Its role in asymmetric transformations continues to be an active area of research.

Mechanism of Action

“1,1,1,3,3,3-Hexafluoro-2-propanol” has been reported to have a high polarity, increased Brønsted acidity, and strong hydrogen-bond donation . It’s considered to be a promising catalyst or promoter for the Friedel–Crafts reaction .

Future Directions

While specific future directions for “N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide” are not available, “1,1,1,3,3,3-Hexafluoro-2-propanol” is emerging as a green and sustainable deep eutectic solvent . It’s heavily relied upon in Pd-catalyzed C–H functionalization .

properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NO2/c1-5(2,3)4(16)15-6(17,7(9,10)11)8(12,13)14/h17H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVCXURLIDRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide

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